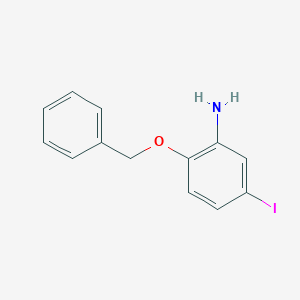
2-(Benzyloxy)-5-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-iodoaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a benzyloxy group and an iodine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-iodoaniline typically involves the iodination of 2-(Benzyloxy)aniline. One common method is the Sandmeyer reaction, where 2-(Benzyloxy)aniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . Another approach involves the direct iodination of 2-(Benzyloxy)aniline using iodine and an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(Benzyloxy)-5-iodoaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-iodoaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes or receptors . The benzyloxy group can enhance the compound’s binding affinity to its target, while the iodine atom can influence its electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)aniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-(Benzyloxy)-4-iodoaniline: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
2-(Benzyloxy)-5-bromoaniline: Contains a bromine atom instead of iodine, which affects its reactivity and chemical properties.
Biological Activity
2-(Benzyloxy)-5-iodoaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12I1N1O1, with a molecular weight of approximately 305.14 g/mol. The compound features a benzyloxy group at the 2-position and an iodine atom at the 5-position of the aniline ring, which influences its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets, including enzymes and receptors, potentially acting as an inhibitor or modulator of their activity. The presence of the iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological effects.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown efficacy in targeting cancer pathways through enzyme inhibition and modulation of signaling pathways.
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole | MAO-B Inhibitor | 0.062 |
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of compounds structurally related to this compound. For example, derivatives designed for Parkinson's disease treatment demonstrated significant MAO-B inhibitory activity and antioxidant properties, indicating a potential for neuroprotection.
Case Studies
- MAO-B Inhibition : A study on related compounds revealed that certain derivatives exhibited potent MAO-B inhibitory activity with IC50 values significantly lower than established drugs like rasagiline. This suggests that modifications to the benzyloxy group can enhance neuroprotective effects .
- Cytotoxicity Assays : Compounds similar to this compound were tested for cytotoxicity against various cancer cell lines. Results showed subnanomolar activity in some instances, indicating strong potential for therapeutic applications in oncology .
Properties
Molecular Formula |
C13H12INO |
|---|---|
Molecular Weight |
325.14 g/mol |
IUPAC Name |
5-iodo-2-phenylmethoxyaniline |
InChI |
InChI=1S/C13H12INO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI Key |
YRWLTBZKZGWFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















